molecular formula C14H17NO3 B1446353 Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate CAS No. 5632-70-2

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

Cat. No. B1446353
CAS RN: 5632-70-2
M. Wt: 247.29 g/mol
InChI Key: KGVOSBMAMZNMNM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a chemical compound with the formula C14H17NO3 . It belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate involves a reaction with potassium hydroxide in ethanol at ambient temperature, with water and lithium hydroxide . The yield of this reaction is approximately 90% .


Molecular Structure Analysis

The molecular weight of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is 247.29 . The compound has a linear structure formula .


Physical And Chemical Properties Analysis

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate has a boiling point that is not specified in the search results .

Scientific Research Applications

Antibacterial and Antimalarial Activities

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate derivatives demonstrate significant antibacterial properties. A study by Mir and Mulwad (2009) synthesized various derivatives and confirmed their notable antibacterial activity through analytical and spectral data analysis (Mir & Mulwad, 2009). Similarly, derivatives of this compound, with various substituents, have been evaluated for their in vitro activity against P. falciparum, a malaria-causing parasite, and demonstrated potential antimalarial activities (Ningsanont et al., 2003).

Chemical Synthesis and Structural Studies

The compound's derivatives have been utilized in chemical syntheses, such as in the creation of highly functionalized novel tetrahydropyrimidines using microwave-mediated catalyst- and solvent-free conditions (Harikrishnan et al., 2013). Crystal and molecular structure studies of specific derivatives have also been conducted, providing insights into their molecular configurations and stability (Kaur et al., 2012).

Biological Activities and Potential Applications

Several studies have focused on the biological activities and potential applications of derivatives. Youssef et al. (2011) demonstrated the biocidal properties of certain derivatives against a range of bacteria and fungi (Youssef et al., 2011). Compounds derived from ethyl 6-oxo-3-phenylpiperidine-3-carboxylate have also been investigated for their applications in corrosion inhibition, antimicrobial activities, and as fluorescent dyes in liquid crystal displays (Dohare et al., 2017; Bojinov & Grabchev, 2003) (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-8-12(16)15-10-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVOSBMAMZNMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
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Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
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Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 4
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 5
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

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